molecular formula C14H8F2N4O2 B2943410 N-(2,4-difluorophenyl)-6-nitroquinazolin-4-amine CAS No. 184360-66-5

N-(2,4-difluorophenyl)-6-nitroquinazolin-4-amine

Cat. No.: B2943410
CAS No.: 184360-66-5
M. Wt: 302.241
InChI Key: HAYJMHDTTNOVHD-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-6-nitroquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core substituted with a 2,4-difluorophenyl group and a nitro group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-6-nitroquinazolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Substitution: The 2,4-difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting 2,4-difluoroaniline with a suitable quinazoline derivative under basic conditions.

    Amidation: The final step involves the formation of the amine group through an amidation reaction, typically using an amine source such as ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and environmentally friendly solvents to ensure scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: The fluorine atoms in the 2,4-difluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon, and other reducing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. The compound binds to the active sites of these enzymes, blocking their activity and leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-fluorobenzamide: Another fluorinated compound with similar structural features.

    N-(2,4-difluorophenyl)-2,5-difluorobenzamide: A compound with additional fluorine substitutions.

Uniqueness

N-(2,4-difluorophenyl)-6-nitroquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its combination of a nitro group and a 2,4-difluorophenyl group makes it a valuable compound for targeted research in medicinal chemistry.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-6-nitroquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N4O2/c15-8-1-3-13(11(16)5-8)19-14-10-6-9(20(21)22)2-4-12(10)17-7-18-14/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYJMHDTTNOVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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